4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate involves several steps. One common method includes the reaction of 4-Chloro-2,6-dibromo-3-fluoroaniline with thiophosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents, forming new compounds with different functional groups.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reagent for the synthesis of other compounds and for studying reaction mechanisms . In biology, it is used in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, making it a valuable tool for studying biological systems .
Comparison with Similar Compounds
4-Chloro-2,6-dibromo-3-fluorophenylisothiocyanate can be compared with other similar compounds, such as:
4-Chloro-2,6-dibromo-3-fluorophenylisocyanate: Similar in structure but with an isocyanate group instead of an isothiocyanate group.
4-Chloro-2,6-dibromo-3-fluorophenylthiocyanate: Contains a thiocyanate group instead of an isothiocyanate group.
These compounds share some chemical properties but differ in their reactivity and applications .
Properties
Molecular Formula |
C7HBr2ClFNS |
---|---|
Molecular Weight |
345.41 g/mol |
IUPAC Name |
1,3-dibromo-5-chloro-4-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2ClFNS/c8-3-1-4(10)6(11)5(9)7(3)12-2-13/h1H |
InChI Key |
PBERWVJUHJISTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)Br)F)Cl |
Origin of Product |
United States |
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